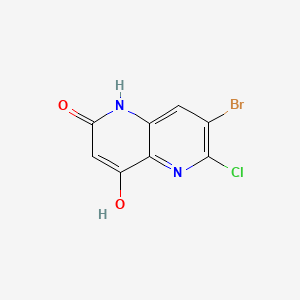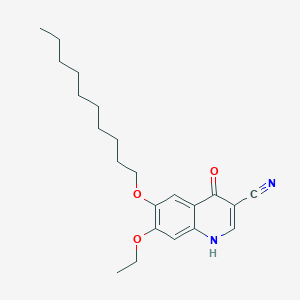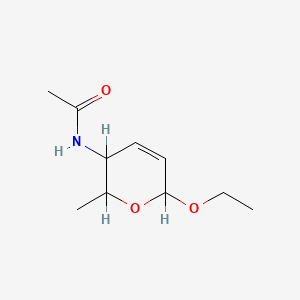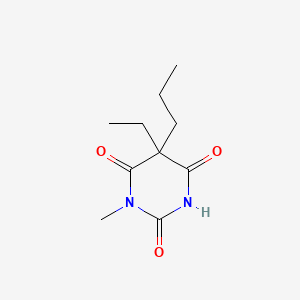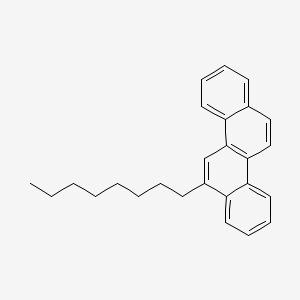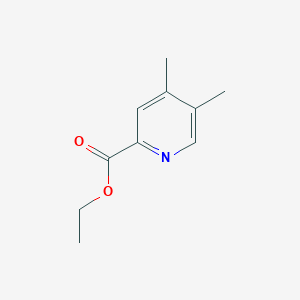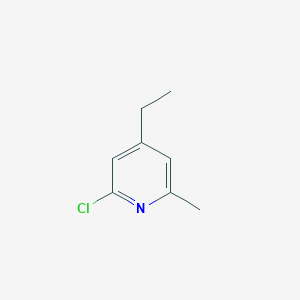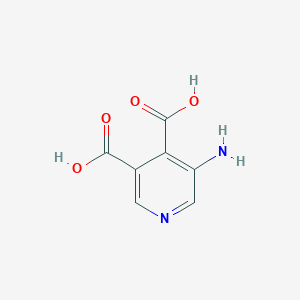![molecular formula C16H12N2O4S B13936620 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
The synthesis of 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
化学反応の分析
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield amine derivatives .
科学的研究の応用
In medicinal chemistry, it has been explored as a potential histone deacetylase inhibitor, showing promise in the development of anticancer drugs . Additionally, it has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics . Its unique chemical structure also makes it a valuable tool in the study of molecular interactions and binding affinities in biological systems .
作用機序
The mechanism of action of 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression and ultimately inducing cell cycle arrest and apoptosis in cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
類似化合物との比較
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and 2,3-diphenylquinoline-4-carboxylic acid. While these compounds share a similar quinoline core structure, their substituents and functional groups differ, leading to variations in their biological activities and applications . The presence of the aminosulfonyl group in this compound contributes to its unique properties, such as enhanced solubility and specific binding affinities, distinguishing it from other quinoline derivatives .
特性
分子式 |
C16H12N2O4S |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
2-(4-sulfamoylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)(H2,17,21,22) |
InChIキー |
BTOFSOPPBWZCDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


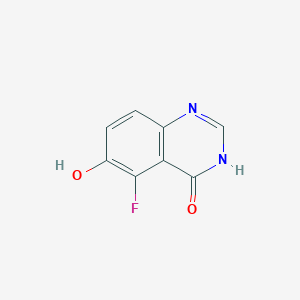
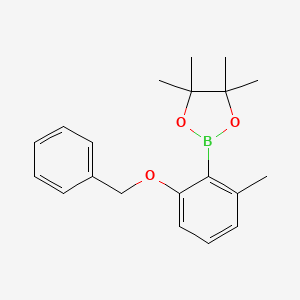


![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
